molecular formula C10H16O3 B8184999 3-Oxocyclooctanecarboxylic acid methyl ester

3-Oxocyclooctanecarboxylic acid methyl ester

Cat. No.: B8184999
M. Wt: 184.23 g/mol
InChI Key: VPAHKBSPHQBKIG-UHFFFAOYSA-N
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Description

3-Oxocyclooctanecarboxylic acid methyl ester is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclooctane, featuring a ketone group at the third position and a carboxylic acid methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxocyclooctanecarboxylic acid methyl ester typically involves the following steps:

    Cyclooctanone Formation: Cyclooctane is oxidized to form cyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation: Cyclooctanone undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using carbon dioxide in the presence of a base like sodium hydroxide.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclooctanecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Cyclooctanecarboxylic acid.

    Reduction: 3-Hydroxycyclooctanecarboxylic acid methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Oxocyclooctanecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxocyclooctanecarboxylic acid methyl ester involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors. The pathways involved typically include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanone: Lacks the carboxylic acid methyl ester group.

    Cyclooctanecarboxylic acid: Lacks the ketone group.

    3-Hydroxycyclooctanecarboxylic acid methyl ester: Contains a hydroxyl group instead of a ketone.

Uniqueness

3-Oxocyclooctanecarboxylic acid methyl ester is unique due to the presence of both a ketone and a carboxylic acid methyl ester group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 3-oxocyclooctane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)8-5-3-2-4-6-9(11)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHKBSPHQBKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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